molecular formula C15H13ClFNO2 B4928654 N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide

N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide

Cat. No. B4928654
M. Wt: 293.72 g/mol
InChI Key: DSSYDTCSQDTDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide, also known as CFMPA, is a synthetic compound that belongs to the class of amides. It has been widely used in scientific research for its potential therapeutic properties. CFMPA has been found to have a wide range of applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide acts as a competitive antagonist of mGluR5. It binds to the orthosteric site of the receptor, preventing the binding of glutamate, the endogenous ligand. This results in the inhibition of downstream signaling pathways that are involved in synaptic plasticity and learning and memory. N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has been found to be highly selective for mGluR5, with no significant effects on other glutamate receptors.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the formation of long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has also been found to reduce anxiety-like behavior in animal models. Additionally, N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has been found to have potential therapeutic properties in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has several advantages for lab experiments. It is a highly selective antagonist of mGluR5, making it a useful tool for studying the role of mGluR5 in various physiological and pathological conditions. N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has also been found to have a good pharmacokinetic profile, with high brain penetration and a long half-life. However, N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, and its use in animal models may not fully reflect the physiological conditions in humans.

Future Directions

N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has a wide range of potential therapeutic applications, and there are several future directions for its research. One direction is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials. Another direction is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential therapeutic properties of N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide and its mechanism of action.
Conclusion
In conclusion, N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. It is a highly selective antagonist of mGluR5, with a wide range of applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of LTP and the reduction of anxiety-like behavior in animal models. N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has several advantages for lab experiments, including its high selectivity and good pharmacokinetic profile. However, its use in animal models may not fully reflect the physiological conditions in humans. There are several future directions for the research of N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide, including the development of more potent and selective mGluR5 antagonists and the investigation of its potential therapeutic properties in various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxy-2-phenylacetyl chloride in the presence of a base. The reaction proceeds via an amide bond formation, resulting in the formation of N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide. The synthesis of N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has been optimized and improved over the years, resulting in a high yield of the compound.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has been extensively studied for its potential therapeutic properties. It has been found to have a wide range of applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide has been found to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic plasticity, learning, and memory.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-20-14(10-5-3-2-4-6-10)15(19)18-11-7-8-13(17)12(16)9-11/h2-9,14H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSYDTCSQDTDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7160384

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.